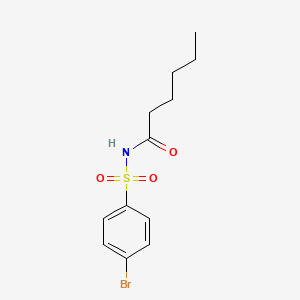
N-((4-Bromophenyl)sulfonyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-Bromophenyl)sulfonyl)hexanamide” is a chemical compound with the molecular formula C12H16BrNO3S . It has a molecular weight of 334.23 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, and POCl3 . The synthesis process involves reactions at room temperature and reflux conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) . The compound has a complex structure with a bromophenyl group attached to a sulfonylhexanamide group .Physical And Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 334.23 g/mol . The compound has a topological polar surface area of 71.6 Ų . It has a rotatable bond count of 6 .科学的研究の応用
N-((4-Bromophenyl)sulfonyl)hexanamide has a variety of applications in scientific research and laboratory experiments. It is commonly used in organic synthesis, as a reagent for the synthesis of other compounds, such as amides and sulfonamides. It is also used in biochemistry and pharmacology, as a substrate for enzymes or as a ligand for receptors. In addition, this compound is used in cell culture studies, as a tool to study cell signaling pathways, and in drug discovery, as a lead compound for the development of new drugs.
作用機序
The mechanism of action of N-((4-Bromophenyl)sulfonyl)hexanamide is still not fully understood. However, it is thought to involve the binding of the compound to the active site of an enzyme or receptor, which then triggers a cascade of biochemical reactions. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the compound and the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have an inhibitory effect on enzymes and receptors. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the G-protein coupled receptor β2-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
実験室実験の利点と制限
N-((4-Bromophenyl)sulfonyl)hexanamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is a versatile compound that can be used in a variety of applications, such as organic synthesis and biochemistry. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, which may limit its solubility and ability to penetrate cell membranes. In addition, its inhibitory effects on enzymes and receptors may not always be desirable.
将来の方向性
Future research involving N-((4-Bromophenyl)sulfonyl)hexanamide should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, further research should focus on optimizing its synthesis and developing new applications for it, such as in drug discovery or cell culture studies. Finally, further research should focus on exploring the potential of this compound as a lead compound for the development of new drugs.
合成法
N-((4-Bromophenyl)sulfonyl)hexanamide is synthesized by a process known as nucleophilic aromatic substitution. This involves the reaction of an aromatic ring with a nucleophile, such as an amine or an alcohol, to form a new product. In the case of this compound, the reaction involves the reaction of 4-bromophenylsulfonyl chloride with hexanamide to form the desired product. This reaction is typically conducted in a solvent such as ethyl acetate or dichloromethane, and can be catalyzed by a Lewis acid such as magnesium chloride or zinc chloride.
Safety and Hazards
特性
IUPAC Name |
N-(4-bromophenyl)sulfonylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNHFWNNTBCELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


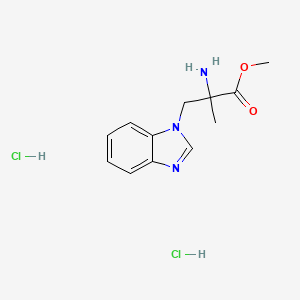
![Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2898475.png)
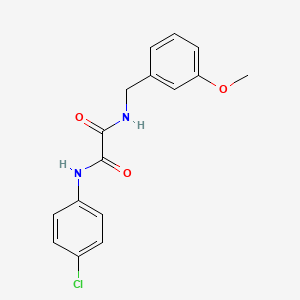
![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)

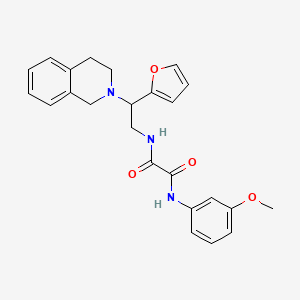

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
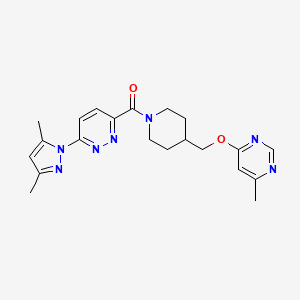
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)